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molecular formula C6H11ClO2 B123908 4-Chlorobutyl acetate CAS No. 6962-92-1

4-Chlorobutyl acetate

Cat. No. B123908
M. Wt: 150.6 g/mol
InChI Key: PYLDCZJUHYVOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585885B2

Procedure details

Add anhydrous sodium sulfite (16.8 g, 130 mmol) to a solution of 4-chlorobutyl acetate (20.0 g, 133 mmol) in water (50 mL) and reflux the mixture for 20 h. Cool to room temperature and add concentrated HCl (19.0 mL) and reflux for 1 h. Cool the mixture to room temperature, neutralize to about pH=7. Concentrate to about one half the volume, filter away the sodium chloride. Concentrate and dry to give the title compound.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-])=[O:2].[Na+].[Na+].C(O[CH2:11][CH2:12][CH2:13][CH2:14][Cl:15])(=O)C.[ClH:16]>O>[Cl:15][CH2:14][CH2:13][CH2:12][CH2:11][S:1]([Cl:16])(=[O:4])=[O:2] |f:0.1.2|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)OCCCCCl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux the mixture for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate to about one half the volume
FILTRATION
Type
FILTRATION
Details
filter away the sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
ClCCCCS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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